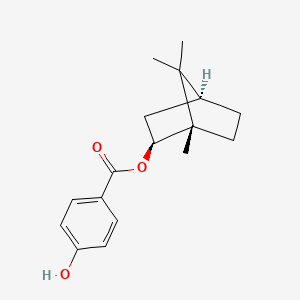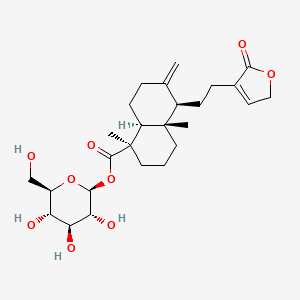
Isotschimgin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoprostanes and isolevuglandins are classes of compounds produced in vivo from the peroxidation of arachidonic acid, which is a polyunsaturated fatty acid. These compounds are formed independently of the cyclooxygenase enzymes and are considered as markers of oxidative stress due to their formation mechanism involving free radicals.
Synthesis Analysis
The synthesis of isoprostanes and isolevuglandins involves free radical-catalyzed lipid peroxidation. For instance, isolevuglandins (isoLGs) are generated by free radical oxidation of arachidonate-containing lipids, which involves complex pathways including the action of myeloperoxidase in vivo, highlighting a unique synthesis route that reflects their formation under conditions of oxidative stress (Poliakov et al., 2003).
科学的研究の応用
Novel Farnesoid X Receptor Agonist for Obesity Treatment
Isotschimgin has been identified as a novel agonist of the farnesoid X receptor (FXR), demonstrating potential for the treatment of obesity and associated non-alcoholic fatty liver disease (NAFLD). Research indicates that Isotschimgin activates FXR transactivity, binding with the ligand-binding domain of FXR. In studies conducted on mice, Isotschimgin effectively reduced body weight and fat mass, improved insulin resistance, and ameliorated hepatic steatosis. These outcomes are attributed to Isotschimgin's influence on the expression of FXR downstream genes, lipid synthesis, and energy metabolism genes in the liver, highlighting its potential as a therapeutic option for obesity and NAFLD (Yin Li et al., 2020).
Anti-Cancer Properties
Isoginkgetin, a related compound, has demonstrated significant effects on the growth and migration of U87MG glioblastoma cells. It inhibits cell growth in a time and dose-dependent manner, showcasing potential as an adjuvant drug for glioblastoma treatment. This compound activates multiple mechanisms that control the growth and migration of neoplastic cells, including apoptosis and autophagy, suggesting a broad potential for the treatment of cancer (M. Oliva et al., 2022).
Role as Biomarkers of Oxidant Stress
Isoprostanes, products of arachidonate peroxidation, have been studied for their role as mediators of oxidant stress. These compounds serve as potent biological markers and likely mediate oxidative injury aspects. The review summarizes knowledge regarding IsoPs' bioactivity, highlighting mechanisms of IsoP formation and their biological activities. IsoPs are noted for their potential in mediating the effects of oxidative injury, suggesting implications for their use in research on diseases associated with oxidative stress (J. Morrow, 2006).
Impact on Drug-Metabolizing Enzymes
Investigations into malachite green (MG) and its metabolite leucomalachite green (LMG) reveal their interactions with drug metabolizing enzymes in fish. MG, in particular, has shown to depress activities of several hepatic drug-metabolizing enzymes (DMEs) and deplete glutathione (GSH), indicating its potential impact on xenobiotic metabolism. These findings provide insights into the metabolic effects of MG and LMG, underscoring the importance of considering such interactions in environmental and toxicological studies (C. Nebbia et al., 2017).
Safety and Hazards
特性
IUPAC Name |
[(1S,2S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 4-hydroxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O3/c1-16(2)12-8-9-17(16,3)14(10-12)20-15(19)11-4-6-13(18)7-5-11/h4-7,12,14,18H,8-10H2,1-3H3/t12-,14-,17+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBMPPVYPMMRNT-RVSPLBMKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)OC(=O)C3=CC=C(C=C3)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C1(C)C)C[C@@H]2OC(=O)C3=CC=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 1798663 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1R,2R,3Ar,4S,5S,6Z,9S,10S,11S,13R,13aS)-2,4,10,11,13-pentaacetyloxy-1-benzoyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate](/img/structure/B1151717.png)
![(1S,1'R,5S,6S,9R)-2',2',10-Trimethyl-2,5',11-trioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,6'-cyclohex-3-ene]-1'-carbaldehyde](/img/structure/B1151718.png)
![2-{N2-[Nα-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2'-(N-sulfosuccinimidylcarb](/img/no-structure.png)
![Methoxy-oxo-sulfanylidene-[2-[4-[3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethyl]-lambda6-sulfane](/img/structure/B1151721.png)

![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-(chloromethylsulfanylcarbonyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,3,3-trideuteriopropanoate](/img/structure/B1151727.png)
